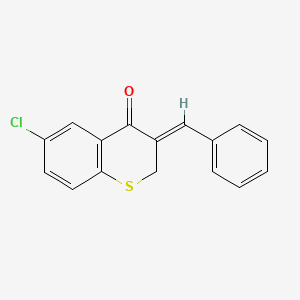
(Z)-2,3-Dihydro-6-chloro-3-(phenylmethylene)-4H-1-benzothiopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2,3-Dihydro-6-chloro-3-(phenylmethylene)-4H-1-benzothiopyran-4-one is a synthetic organic compound that belongs to the class of benzothiopyran derivatives This compound is characterized by the presence of a chloro substituent at the 6th position and a phenylmethylene group at the 3rd position of the benzothiopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-Dihydro-6-chloro-3-(phenylmethylene)-4H-1-benzothiopyran-4-one typically involves the condensation of 6-chloro-4H-1-benzothiopyran-4-one with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the phenylmethylene group at the 3rd position. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-2,3-Dihydro-6-chloro-3-(phenylmethylene)-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylmethylene group to a phenylmethyl group.
Substitution: The chloro substituent at the 6th position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenylmethyl derivatives.
Substitution: Various substituted benzothiopyran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of (Z)-2,3-Dihydro-6-chloro-3-(phenylmethylene)-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethylene group and the chloro substituent play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-6-chloro-3-(phenylmethylene)-4H-1-benzothiopyran-4-one: Lacks the (Z)-configuration.
6-Chloro-3-(phenylmethylene)-4H-1-benzothiopyran-4-one: Lacks the dihydro group at the 2,3 positions.
3-(Phenylmethylene)-4H-1-benzothiopyran-4-one: Lacks both the chloro substituent and the dihydro group.
Uniqueness
(Z)-2,3-Dihydro-6-chloro-3-(phenylmethylene)-4H-1-benzothiopyran-4-one is unique due to its specific (Z)-configuration, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
130689-06-4 |
|---|---|
Molecular Formula |
C16H11ClOS |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
(3Z)-3-benzylidene-6-chlorothiochromen-4-one |
InChI |
InChI=1S/C16H11ClOS/c17-13-6-7-15-14(9-13)16(18)12(10-19-15)8-11-4-2-1-3-5-11/h1-9H,10H2/b12-8+ |
InChI Key |
LSMKUYLMIFAZSP-XYOKQWHBSA-N |
Isomeric SMILES |
C1/C(=C\C2=CC=CC=C2)/C(=O)C3=C(S1)C=CC(=C3)Cl |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)C(=O)C3=C(S1)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















